An In-depth Technical Guide on the Core Mechanism of Action of (R)-9b, an ACK1 Inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of (R)-9b, an ACK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-9b, a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This document details its binding characteristics, effects on downstream signaling pathways, and its potential as a therapeutic agent in oncology.
Introduction to ACK1 and Its Role in Cancer
Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1] Aberrant activation of ACK1 is implicated in the progression of various cancers, including prostate, breast, lung, and pancreatic cancer.[2] ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL.[3] Its activation can lead to the phosphorylation of key downstream effectors, including the androgen receptor (AR) and the survival kinase AKT, promoting tumor growth and resistance to therapy.[4][5]
(R)-9b: A Potent and Selective ACK1 Inhibitor
(R)-9b is a novel, orally bioavailable small-molecule inhibitor designed to target the ATP-binding site of the ACK1 kinase domain.[2][3] X-ray co-crystallography studies have revealed that (R)-9b binds to the ATP-binding pocket of ACK1, effectively blocking its kinase activity.[2][3]
Quantitative Data on (R)-9b Activity
The following tables summarize the in vitro and in-cell activity of (R)-9b.
Table 1: In Vitro Kinase Inhibitory Activity of (R)-9b
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ACK1 | 56 | 33P HotSpot Assay | [4] |
| ACK1 | 13 | Not Specified | [6][7] |
| ACK1 | 48 | Not Specified | [5] |
| JAK2 | Not Specified | Not Specified | [1] |
| Tyk2 | Not Specified | Not Specified | [1] |
| c-Src | 438 | Not Specified | [4] |
Note: IC50 values can vary between different assay formats.
Table 2: In-Cell Proliferation Inhibitory Activity of (R)-9b
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 1.8 | [4] |
| LAPC4 | Prostate Cancer | ~2.0 | [4] |
| VCaP | Prostate Cancer | 2.0 | [4] |
Mechanism of Action: Downstream Signaling Pathways
(R)-9b exerts its anti-cancer effects by inhibiting ACK1-mediated signaling pathways.
In castration-resistant prostate cancer (CRPC), ACK1 plays a pivotal role in androgen-independent AR activation. ACK1 directly phosphorylates AR, leading to its stabilization and transcriptional activity, even in the absence of androgens. (R)-9b effectively blocks this phosphorylation, resulting in decreased AR and AR-V7 expression and suppression of AR target genes like PSA.[5][8] Furthermore, (R)-9b has been shown to erase the ACK1-mediated epigenetic mark, histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, leading to a global loss of AR expression.[8]
ACK1 can phosphorylate AKT at Tyr176, a modification that contributes to its activation and promotes cell survival.[4] By inhibiting ACK1, (R)-9b prevents this phosphorylation event, thereby attenuating the pro-survival signaling of the AKT pathway.
Recent studies have unveiled a dual mechanism of action for (R)-9b. Besides its direct anti-tumor effects, (R)-9b also exhibits immune-modulatory activity. It has been shown to activate CD8+ T cells within the tumor microenvironment, leading to a robust anti-tumor immune response.[8] This effect is mediated by the inhibition of ACK1-mediated phosphorylation of C-terminal Src kinase (CSK), a negative regulator of T-cell activation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: ACK1 Signaling Pathway and Inhibition by (R)-9b.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Detailed Experimental Protocols
This assay measures the ability of (R)-9b to inhibit the phosphorylation of a substrate by ACK1.
-
Reaction Setup: Prepare a reaction mixture containing recombinant ACK1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of (R)-9b in a kinase buffer.
-
Initiation: Start the reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-33P]ATP, and measure the radioactivity on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each concentration of (R)-9b and determine the IC50 value.
This assay determines the number of viable cells in a culture after treatment with (R)-9b.
-
Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of (R)-9b or vehicle control for a specified duration (e.g., 72 hours).
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in a complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Analysis: Calculate the percentage of viable cells and determine the IC50 value of (R)-9b for cell growth inhibition.[3][9][10][11][12]
This technique is used to detect the phosphorylation status of ACK1 in cells.
-
Cell Lysis: Lyse treated or untreated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (e.g., anti-pY284-ACK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody against total ACK1 or a loading control (e.g., β-actin) for normalization.[13]
This assay is used to investigate the association of specific proteins with specific DNA regions.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-pY88-H4). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target DNA region (e.g., the AR promoter) to quantify the enrichment.[14][15]
Clinical Development
A Phase I clinical trial (PHAROS, NCT06705686) is planned to evaluate the safety, tolerability, and recommended Phase II dose of (R)-9b mesylate ((R)-9bMS) in patients with metastatic castration-resistant prostate cancer.[6][16][17]
Conclusion
(R)-9b is a promising ACK1 inhibitor with a multi-faceted mechanism of action. By directly inhibiting the kinase activity of ACK1, it disrupts key oncogenic signaling pathways involving the androgen receptor and AKT. Furthermore, its ability to modulate the immune system adds another dimension to its therapeutic potential. The preclinical data strongly support the continued investigation of (R)-9b as a novel therapeutic agent for the treatment of various cancers, particularly castration-resistant prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Novel ACK1 Inhibitor (R)-9b in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 8. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NCT06705686 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 17. Novel ACK1 Inhibitor (R)-9b in Patients With Prostate Cancer [clin.larvol.com]
